Cas no 1111477-17-8 (Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate)
![Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate structure](https://ja.kuujia.com/scimg/cas/1111477-17-8x500.png)
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate
- EN300-26586621
- Z92727528
- AKOS034710395
- 1111477-17-8
- Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate
-
- インチ: 1S/C19H22N2O4S/c1-12-16(13(2)21-19(20-12)26-4)8-9-17(22)25-11-14-6-5-7-15(10-14)18(23)24-3/h5-7,10H,8-9,11H2,1-4H3
- InChIKey: XWOJMHWSBFNSAA-UHFFFAOYSA-N
- ほほえんだ: S(C)C1=NC(C)=C(C(C)=N1)CCC(=O)OCC1C=CC=C(C(=O)OC)C=1
計算された属性
- せいみつぶんしりょう: 374.13002836g/mol
- どういたいしつりょう: 374.13002836g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 26
- 回転可能化学結合数: 9
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 104Ų
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26586621-0.05g |
methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate |
1111477-17-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate 関連文献
-
Sai Zhang,Xuetao Shen,Zhiping Zheng,Yuanyuan Ma J. Mater. Chem. A, 2015,3, 10504-10511
-
Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoateに関する追加情報
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate (CAS No. 1111477-17-8): A Comprehensive Overview
Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate, with the CAS number 1111477-17-8, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in various biochemical pathways and therapeutic interventions. The detailed exploration of this compound not only highlights its structural attributes but also delves into its pharmacological significance and emerging research findings.
The molecular structure of Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate encompasses several key functional groups that contribute to its unique chemical properties. The presence of a benzoate moiety, combined with a pyrimidine ring system, suggests potential interactions with biological targets such as enzymes and receptors. Specifically, the pyrimidine ring, which is further substituted with a methylsulfanyl group and dimethyl groups, enhances the compound's ability to engage with specific biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action for such complex molecules. Studies utilizing molecular docking simulations have indicated that Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate may interact with proteins involved in cellular signaling and metabolic processes. This has opened up new avenues for investigating its potential role in treating various diseases, particularly those related to inflammation and metabolic disorders.
In the realm of drug discovery, the synthesis and characterization of novel compounds like Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate are crucial for developing next-generation therapeutics. The benzoate group, known for its stability and bioavailability-enhancing properties, makes this compound a promising candidate for further investigation. Additionally, the pyrimidine-based scaffold is frequently encountered in biologically active molecules, suggesting that this compound may exhibit significant pharmacological activity.
Emerging research has begun to explore the potential applications of Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate in the treatment of neurological disorders. Preliminary studies have shown that compounds with similar structural features may modulate neurotransmitter release and receptor activity. The methylsulfanyl group within the pyrimidine ring is particularly noteworthy, as it has been associated with enhanced binding affinity to certain neurological targets. This finding underscores the importance of further investigating this compound's neuropharmacological potential.
The synthesis of Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate presents unique challenges due to its intricate structure. However, advances in synthetic methodologies have made it possible to produce this compound with high purity and yield. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have been instrumental in obtaining the desired product. These advancements have not only facilitated laboratory-scale production but also paved the way for large-scale synthesis if future clinical applications are realized.
The pharmacokinetic properties of Methyl 3-[({3-[4,6-dimethylethyl cellulose hydrolysis temperature pyrimidin-pyridine complex}]benzoate are another critical aspect that warrants detailed investigation. Studies on related compounds have shown that benzoate derivatives exhibit favorable solubility profiles and metabolic stability. These characteristics are essential for ensuring that the compound reaches its target site of action effectively and remains active for an appropriate duration. Further research is needed to elucidate the exact pharmacokinetic profile of this specific molecule.
In conclusion, Methyl 3-[({3-[4,6-dimethylethyl cellulose hydrolysis temperature pyrimidin-pyridine complex}]benzoate (CAS No. 1111477-17-8) represents a promising candidate for therapeutic development in various fields. Its complex structure and unique functional groups make it a subject of intense interest among researchers. With ongoing studies exploring its potential applications in treating neurological disorders and other conditions, this compound holds significant promise for future medical interventions. Continued research and development efforts will be essential to fully harness its therapeutic potential.
1111477-17-8 (Methyl 3-[({3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}oxy)methyl]benzoate) 関連製品
- 51432-00-9(ethyl 2-(2-methoxybenzoyl)benzoate)
- 852399-54-3(5-Ethyl-1-methyl-2,3-dihydro-1H-indole-2,3-dione)
- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1820572-35-7((3aR,4R,7S,7aS)-Octahydro-4,7-methano-1H-isoindole Hydrochloride)
- 1290040-14-0((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(2-oxo-2,3-dihydro-1H-indol-3-yl)propanoic acid)
- 2287330-96-3(3-Methoxyazetidine-3-carboxamide)
- 1538-89-2(1-(1-chloroethyl)-4-methoxybenzene)
- 1351609-43-2(1-(3-chloro-4-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine)
- 2137785-84-1(2-(3-methoxypropyl)-2H-1,2,3-triazol-4-amine)
- 2034338-21-9(2-cyclopropyl-N-(5-methyl-1,2-oxazol-4-yl)methylacetamide)




